Copper methane sulfonate

Descripción general

Descripción

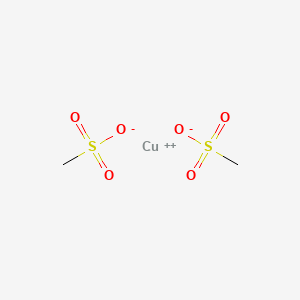

Copper methanesulfonate is a chemical compound with the formula Cu(CH₃SO₃)₂. It is a copper salt of methanesulfonic acid and is known for its high solubility in water and its use in various industrial and scientific applications. This compound is particularly valued in the field of electroplating and as a catalyst in organic reactions due to its stability and efficiency.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper methanesulfonate can be synthesized through the reaction of copper oxide or copper carbonate with methanesulfonic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{CuO} + 2\text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Cu(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, copper methanesulfonate is produced by dissolving copper metal in methanesulfonic acid. The process involves careful control of temperature and concentration to ensure complete dissolution and formation of the desired product. The resulting solution is then purified and concentrated to obtain copper methanesulfonate in its desired form.

Types of Reactions:

Oxidation: Copper methanesulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to metallic copper using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Copper methanesulfonate can participate in substitution reactions where the methanesulfonate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Various ligands depending on the desired product.

Major Products:

Oxidation: Copper(II) oxide or other copper oxides.

Reduction: Metallic copper.

Substitution: Copper complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalyst in Organic Synthesis

Copper methane sulfonate is widely used as a catalyst in organic reactions, particularly for its stability and efficiency as a copper source. It facilitates various transformations, including oxidation and coupling reactions, which are essential in the synthesis of complex organic molecules.

Electroplating

In the electroplating industry, this compound serves as an electrolyte that enhances the deposition of copper on metal surfaces. Its properties allow for smoother and more uniform coatings compared to traditional copper salts. This application is crucial in electronics manufacturing, particularly for producing high-quality conductive layers on substrates .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for medical treatments. Its efficacy against various pathogens suggests potential applications in disinfectants and antimicrobial coatings .

Methanotrophic Bacteria Studies

Copper is essential for methanotrophic bacteria that oxidize methane, a potent greenhouse gas. Studies have shown that these bacteria require copper for their enzymatic processes, specifically the particulate methane monooxygenase (pMMO). Understanding the role of copper in these biological systems may lead to advancements in bioremediation and bioenergy production .

Industrial Applications

Leaching Agent

this compound has been investigated as an organic leaching reagent for extracting copper from ores such as malachite. Studies demonstrate that its effectiveness is influenced by factors such as acid concentration and temperature, providing an environmentally friendly alternative to traditional leaching methods .

Microelectronics

In microelectronics, this compound is utilized in through-silicon via (TSV) technology. Its use in bottom-up electroplating processes ensures void-free filling of TSVs, which is critical for the reliability of microelectronic devices .

Case Studies

- Electroplating Efficiency : A study demonstrated that using this compound in an electroless bath improved the uniformity of copper deposits on silicon wafers compared to traditional methods. The resulting films exhibited enhanced electrical conductivity and mechanical properties .

- Bioremediation Potential : Research on methanotrophs highlighted the necessity of copper for methane oxidation processes. This study revealed that enhancing copper availability could significantly improve the efficiency of bioremediation strategies aimed at reducing atmospheric methane levels .

- Copper Leaching from Malachite : An investigation into the leaching process using this compound showed a high extraction rate under optimized conditions. The findings suggest that this method could be scaled up for industrial applications, providing an alternative to harsher chemical leaching agents .

Mecanismo De Acción

Copper methanesulfonate can be compared with other copper salts such as copper sulfate and copper chloride:

Copper Sulfate: Less soluble in water compared to copper methanesulfonate. Used in agriculture and as a fungicide.

Copper Chloride: More corrosive and less stable than copper methanesulfonate. Used in various chemical reactions and as a catalyst.

Uniqueness: Copper methanesulfonate is unique due to its high solubility, stability, and efficiency as a catalyst. It is also less corrosive and more environmentally friendly compared to other copper salts.

Comparación Con Compuestos Similares

- Copper sulfate

- Copper chloride

- Copper nitrate

Actividad Biológica

Copper methane sulfonate (Cu(MSA)₂) is an organometallic compound that has garnered attention for its diverse biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of this compound

This compound is a copper(II) salt of methane sulfonic acid. It is known for its high solubility in water, making it suitable for various applications, including electroplating and as a catalyst in organic reactions . The compound has been studied for its interactions with biological systems, particularly in microbial and cellular contexts.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Copper ions are well-documented for their antimicrobial effects. Studies show that copper salts can inhibit the growth of bacteria and fungi by disrupting cellular membranes and interfering with metabolic processes .

- The specific activity of this compound against various pathogens has been explored, demonstrating its potential as an antimicrobial agent.

-

Enzymatic Interactions :

- Copper is a crucial cofactor for many enzymes. Research indicates that this compound can enhance the activity of certain enzymes involved in redox reactions, which are vital for cellular metabolism .

- For instance, the enzyme particulate methane monooxygenase (pMMO), which catalyzes methane oxidation in methanotrophic bacteria, requires copper for its activity. The presence of this compound may influence the efficiency of this process .

-

Cellular Signaling :

- Copper ions play a role in various signaling pathways within cells. They are involved in the regulation of gene expression and can affect the activity of transcription factors under oxidative stress conditions .

- The interaction between copper and DNA-damaging agents like methyl methanesulfonate (MMS) has been studied, revealing that copper can modulate cellular responses to DNA damage through specific signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in disinfectants or coatings .

- Enzyme Activity : Research on methanotrophic bacteria indicated that the addition of this compound improved the efficiency of methane oxidation by enhancing the activity of pMMO, which is critical for bioremediation processes involving methane emissions .

- Electrochemical Applications : In electroplating studies, this compound was shown to facilitate smoother deposits compared to traditional methods, indicating its utility in industrial applications while also hinting at possible biological interactions during deposition processes .

Propiedades

IUPAC Name |

copper;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVKCJAIJZTAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890882 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-62-2 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of copper methanesulfonate?

A1: The molecular formula of copper methanesulfonate is Cu(CH3SO3)2. Its molecular weight is 251.71 g/mol.

Q2: What spectroscopic techniques are used to characterize copper methanesulfonate?

A2: Copper methanesulfonate has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA). [, ] FT-IR helps identify characteristic functional groups, while TGA provides information about thermal stability and the presence of water molecules. [, ]

Q3: How many water molecules are present in hydrated copper methanesulfonate?

A3: Hydrated copper methanesulfonate contains four molecules of crystallization water, confirmed through TGA studies. []

Q4: What is the primary application of copper methanesulfonate in organic synthesis?

A4: Copper methanesulfonate is widely recognized as an efficient Lewis acid catalyst for esterification reactions. [, , , , , , , , , ] It facilitates the formation of esters from carboxylic acids and alcohols.

Q5: How does copper methanesulfonate compare to other Lewis acid catalysts in esterification reactions?

A5: Studies have shown that copper methanesulfonate exhibits superior catalytic activity compared to traditional Lewis acids like copper sulfate, copper chloride, cupric nitrate, and copper acetate. [, , , , , ] This higher activity is attributed to the presence of the methanesulfonate anion. []

Q6: Can you provide examples of specific esters synthesized using copper methanesulfonate as a catalyst?

A6: Copper methanesulfonate has been successfully employed in synthesizing various esters, including isoamyl acetate, [] butyl acetate, [] benzyl butyrate, [] isoamyl butyrate, [] isoamyl propionate, [] butyrate, [] tri(2-ethylhexyl) citrate, [] n-butyl cinnamate, [] citral 1,2-propanediol acetal, [] and isopropyl chloroacetate. [, ]

Q7: Is copper methanesulfonate a reusable catalyst?

A7: Yes, one of the significant advantages of copper methanesulfonate is its reusability. [, , , , , , , ] It can be easily separated from the reaction mixture through simple phase-separation and reused multiple times without significant loss in catalytic activity.

Q8: How does water affect the catalytic activity of copper methanesulfonate?

A8: While copper methanesulfonate is water-tolerant, excessive water in the reaction medium can lead to its precipitation, potentially impacting its catalytic efficiency. [] Removing water during the reaction can help maintain its activity and facilitate separation.

Q9: Are there any studies exploring the synergistic effects of copper methanesulfonate with other compounds?

A9: Yes, research indicates that combining copper methanesulfonate with acetic acid creates a novel catalytic system with enhanced chemoselectivity in converting aldehydes to acylals. [, , , ] This synergistic effect is attributed to the “double activation” of Brønsted–Lewis acid catalysis on aldehydes. []

Q10: What materials are compatible with copper methanesulfonate?

A10: Copper methanesulfonate has demonstrated compatibility with various substrates and materials relevant to its applications. For instance, it has been successfully used in electroplating processes on conductive base materials like copper and silicon nitride. [, , , ] It has also been studied in the context of micro-bumps solder joints on small-sized copper substrates. []

Q11: Are there any specific applications of copper methanesulfonate in microelectronics?

A11: Yes, copper methanesulfonate shows promise in microelectronics, particularly in through-silicon via (TSV) technology. [, , ] Its use in bottom-up copper electroplating facilitates void-free filling of TSV vias, crucial for wafer-level MEMS vacuum packaging. [, ]

Q12: Has copper methanesulfonate been explored for applications beyond catalysis?

A12: Research on copper methanesulfonate extends beyond its catalytic applications. It has been investigated as a potential component in decorative copper-zinc alloy plating solutions. [] This suggests its potential utility in surface finishing and coating technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.